1-(4-AMINOPHENYL)-4-METHYL-7,8-METHYLENEDIOXY-3.4-DIHYDRO-5H-2,3-BENZODIAZEPINE
1-(4-AMINOPHENYL)-4-METHYL-7,8-METHYLENEDIOXY-3.4-DIHYDRO-5H-2,3-BENZODIAZEPINE
GYKI 52895 is a member of benzodioxoles.
Brand Name:
Vulcanchem
CAS No.:
114460-08-1
VCID:
VC0049561
InChI:
InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3
SMILES:
CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3
Molecular Formula:
C17H17N3O2
Molecular Weight:
295.34 g/mol
1-(4-AMINOPHENYL)-4-METHYL-7,8-METHYLENEDIOXY-3.4-DIHYDRO-5H-2,3-BENZODIAZEPINE
CAS No.: 114460-08-1
Main Products
VCID: VC0049561
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
CAS No. | 114460-08-1 |
---|---|
Product Name | 1-(4-AMINOPHENYL)-4-METHYL-7,8-METHYLENEDIOXY-3.4-DIHYDRO-5H-2,3-BENZODIAZEPINE |
Molecular Formula | C17H17N3O2 |
Molecular Weight | 295.34 g/mol |
IUPAC Name | 4-(8-methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline |
Standard InChI | InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3 |
Standard InChIKey | AQTITSBNGSVQNZ-UHFFFAOYSA-N |
SMILES | CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3 |
Canonical SMILES | CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3 |
Description | GYKI 52895 is a member of benzodioxoles. |
PubChem Compound | 3539 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume